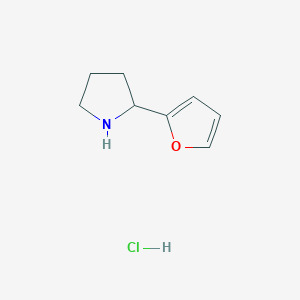

2-(2-Furyl)pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(furan-2-yl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-3-7(9-5-1)8-4-2-6-10-8;/h2,4,6-7,9H,1,3,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGYWTCBRFYHBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CO2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Spectrometric Characterization in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 2-(2-Furyl)pyrrolidine hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and stereochemistry.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) and furan (B31954) rings. The pyrrolidine protons would appear as complex multiplets in the aliphatic region, typically between 1.5 and 3.5 ppm. The proton at the chiral center (C2), being adjacent to both the nitrogen atom and the furan ring, would likely resonate in the downfield aliphatic region. The presence of the hydrochloride salt would lead to the protonation of the pyrrolidine nitrogen, causing the N-H proton to appear as a broad signal, and influencing the chemical shifts of the adjacent protons. The furan protons would be observed in the aromatic region, with characteristic chemical shifts and coupling constants.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the pyrrolidine ring would resonate in the aliphatic region, while the furan carbons would appear in the aromatic region. The carbon atom at the junction of the two rings (C2 of the pyrrolidine) would be of particular interest, with its chemical shift influenced by both the nitrogen and the furan ring.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for the core structure of 2-(2-Furyl)pyrrolidine. The actual values for the hydrochloride salt may vary slightly due to the protonation of the nitrogen.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidine C2-H | ~4.0-4.5 | ~60-65 |

| Pyrrolidine C3-H₂ | ~1.8-2.2 | ~25-30 |

| Pyrrolidine C4-H₂ | ~1.6-2.0 | ~23-28 |

| Pyrrolidine C5-H₂ | ~3.0-3.5 | ~45-50 |

| Pyrrolidine N-H | Broad, variable | - |

| Furan C3'-H | ~6.2-6.4 | ~105-110 |

| Furan C4'-H | ~6.0-6.2 | ~110-115 |

| Furan C5'-H | ~7.2-7.4 | ~140-145 |

| Furan C2' | - | ~150-155 |

Note: These are estimated values based on typical ranges for similar structural motifs. Actual experimental values may differ.

To definitively assign the proton and carbon signals and to elucidate the connectivity and stereochemistry of this compound, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, correlations would be observed between the protons on adjacent carbons of the pyrrolidine ring (H2-H3, H3-H4, H4-H5), and between the protons on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the pyrrolidine and furan rings. For example, a correlation between the C2-H of the pyrrolidine and the carbons of the furan ring would confirm their attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In the context of this compound, NOESY could be used to determine the relative stereochemistry at the C2 position, if applicable, by observing through-space interactions between the C2-H and other protons on the pyrrolidine ring.

Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the protonated molecule of 2-(2-Furyl)pyrrolidine. The monoisotopic molecular weight of the free base (C₈H₁₁NO) is 137.0841 g/mol . For the hydrochloride salt, the protonated molecule [M+H]⁺ would be observed, and its exact mass would allow for the unambiguous determination of the elemental formula, confirming the presence of one nitrogen and one oxygen atom.

Both GC-MS and LC-MS are valuable techniques for assessing the purity of a sample and confirming the identity of the target compound. For a volatile compound like 2-(2-Furyl)pyrrolidine (often analyzed as the free base after neutralization), GC-MS would provide a retention time characteristic of the compound and a mass spectrum that serves as a fingerprint for its identification. LC-MS is particularly suitable for the analysis of the hydrochloride salt, as it is a non-volatile solid. The compound would be separated by liquid chromatography and then detected by the mass spectrometer, providing both retention time and mass-to-charge ratio for confirmation.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (in this case, the protonated molecule) and its subsequent fragmentation to generate a series of product ions. The fragmentation pattern provides valuable information about the molecular structure. For this compound, the protonated molecule would likely undergo characteristic fragmentation pathways.

A plausible fragmentation mechanism would involve the initial cleavage of the bond between the pyrrolidine and furan rings. The pyrrolidine ring itself could undergo fragmentation, leading to the loss of small neutral molecules. The furan ring is relatively stable, but it could also fragment under energetic conditions. A major fragmentation pathway would likely involve the formation of a stable furfuryl cation or a pyrrolidinium (B1226570) ion.

The following table presents a hypothetical fragmentation pattern for the protonated molecule of 2-(2-Furyl)pyrrolidine.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

| 138 | 81 | C₄H₇N | Furfuryl cation |

| 138 | 70 | C₄H₄O | Protonated pyrrolidine |

| 138 | 68 | C₄H₆O | Pyrrolidinium iminium ion |

Note: The m/z values correspond to the protonated free base. The fragmentation of the hydrochloride salt would follow similar pathways after protonation.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is an indispensable tool for the precise determination of the spatial arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam interacting with a single crystal, scientists can construct a detailed three-dimensional model of the molecule. This technique is particularly crucial for chiral molecules, such as this compound, as it can definitively establish the absolute configuration of stereocenters and reveal the preferred conformations of the molecule in the solid state.

Single-Crystal X-ray Diffraction Analysis of 2-(2-Furyl)pyrrolidine Derivatives

Despite a thorough search of scientific literature, specific single-crystal X-ray diffraction data for this compound could not be located. While the synthesis and properties of various pyrrolidine derivatives have been reported, detailed crystallographic studies on this specific compound appear to be unpublished.

However, the principles of such an analysis can be described. A typical single-crystal X-ray diffraction study would involve growing a suitable single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data. The resulting data would be used to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and torsion angles. This information is critical for confirming the connectivity of the atoms and determining the conformation of both the pyrrolidine and furan rings.

For a hypothetical analysis, one would expect to gather data similar to that presented in the table below, which outlines the kind of crystallographic parameters that would be determined.

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 8.543 |

| b (Å) | e.g., 10.211 |

| c (Å) | e.g., 12.678 |

| β (°) | e.g., 95.34 |

| Volume (ų) | e.g., 1100.5 |

| Z | e.g., 4 |

| Calculated Density (g/cm³) | e.g., 1.325 |

Crystallographic Studies on Intermediates and Product Conformations

In the absence of direct crystallographic data for the target compound, examining studies on related structures can provide valuable insights into the likely conformations of intermediates and the final product. The conformation of the pyrrolidine ring is of particular interest, as it is typically not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The nature and position of substituents play a crucial role in determining the preferred pucker of the ring.

For instance, crystallographic analysis of intermediates in the synthesis of 2-(2-Furyl)pyrrolidine derivatives would provide definitive evidence of their stereochemistry and conformation, which can be crucial for understanding the reaction mechanism and stereochemical outcome of the synthesis.

The table below illustrates the type of conformational data that would be obtained from such a study.

| Atoms (Ring 1 - Pyrrolidine) | Angle | Atoms (Connecting Bond) | Angle |

|---|---|---|---|

| N1-C2-C3-C4 | e.g., -25.4 | N1-C2-C(Furyl)-O(Furyl) | e.g., 15.8 |

| C2-C3-C4-C5 | e.g., 35.1 | C3-C2-C(Furyl)-C(Furyl) | e.g., -164.2 |

| C3-C4-C5-N1 | e.g., -28.9 | ||

| C4-C5-N1-C2 | e.g., 10.2 | ||

| C5-N1-C2-C3 | e.g., 9.0 |

Computational Chemistry and Theoretical Studies on 2 2 Furyl Pyrrolidine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the behavior of 2-(2-Furyl)pyrrolidine at the molecular level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of chemical properties.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule such as 2-(2-Furyl)pyrrolidine hydrochloride, DFT is employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Theoretical studies on related substituted pyrrolidinones have utilized DFT with basis sets like 6-31G* to calculate optimized geometries and thermodynamic parameters. arabjchem.org For the 2-(2-Furyl)pyrrolidine system, a similar approach, likely with a functional such as B3LYP and a larger basis set (e.g., 6-311++G(d,p)) to better account for diffuse functions and polarization, would be appropriate. The hydrochloride salt form would necessitate explicit consideration of the protonated amine and the chloride counter-ion in the calculation. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles, forming the basis for all further computational analysis.

Table 1: Hypothetical Optimized Geometric Parameters for 2-(2-Furyl)pyrrolidine (Protonated) Calculated at the B3LYP/6-311++G(d,p) Level of Theory

| Parameter | Value |

|---|---|

| C(pyrrolidine)-N Bond Length | ~1.50 Å |

| C(pyrrolidine)-C(furan) Bond Length | ~1.51 Å |

| N-H Bond Length (protonated) | ~1.03 Å |

| C-N-C Bond Angle | ~109.5° |

| Pyrrolidine (B122466) Ring Puckering Amplitude | Variable (see Conformational Analysis) |

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. malayajournal.org

For 2-(2-Furyl)pyrrolidine, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring, which is a characteristic feature of many furan derivatives. globalresearchonline.netresearchgate.net The nitrogen atom of the pyrrolidine ring would also contribute to the HOMO, especially in the deprotonated form. The LUMO, conversely, would likely be distributed over the furan ring and the adjacent carbon of the pyrrolidine ring. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. globalresearchonline.net Analysis of the spatial distribution of these orbitals can pinpoint the likely sites for electrophilic and nucleophilic attack. For instance, in a related furan-imidazole compound, the HOMO was localized on the imidazole (B134444) and phenyl rings, while the LUMO was on the imidazole and chloro-substituted phenyl ring, indicating the pathways of intramolecular charge transfer. malayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Energies for 2-(2-Furyl)pyrrolidine

| Orbital | Energy (eV) | Likely Localization |

|---|---|---|

| HOMO | -6.5 | Furan ring, Pyrrolidine N-atom |

| LUMO | -0.8 | Furan ring, Pyrrolidine C2-atom |

| HOMO-LUMO Gap | 5.7 | Indicates moderate reactivity |

Computational chemistry can map out the entire energy landscape of a chemical reaction, providing a detailed mechanism. This involves calculating the energies of reactants, intermediates, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For reactions involving the 2-(2-Furyl)pyrrolidine scaffold, such as N-alkylation or reactions at the furan ring, DFT calculations can be used to locate the transition state structures. For example, in the synthesis of pyrrolidine-2,3-diones, DFT calculations have shown that the kinetic selectivity is more significant than thermodynamic selectivity in forming the main products. nih.gov Similarly, in the synthesis of complex pyrrolidine architectures via dipolar cycloaddition, DFT calculations have revealed a delicate balance between asynchronicity and interaction energies in the transition structures, which governs the observed selectivities. acs.org A theoretical investigation into a hypothetical reaction, for instance, the electrophilic substitution on the furan ring, would involve identifying the transition state for the attack at different positions (C3, C4, C5) to predict the regioselectivity.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Beyond electronic structure, molecular modeling techniques are invaluable for exploring the dynamic and interactive nature of 2-(2-Furyl)pyrrolidine.

The five-membered pyrrolidine ring is not planar and exists in a continuous series of puckered conformations. acs.org This dynamic behavior is described by the concept of pseudorotation, characterized by two parameters: the phase angle (P) and the maximum puckering amplitude (Φmax). beilstein-journals.org The conformation can range from twisted (T) to envelope (E) forms, where one or two atoms are out of the plane of the others. The specific conformation adopted is influenced by the nature and stereochemistry of the substituents on the ring.

In studies of pyrrolidine nucleotide analogs, it has been demonstrated that the relative configuration of substituents and modifications to the pyrrolidine nitrogen can effectively tune the ring's conformation across the entire pseudorotation cycle. beilstein-journals.org For 2-(2-Furyl)pyrrolidine, the bulky furan group at the C2 position would significantly influence the preferred conformation. The nitrogen atom can be either on the same side (endo) or the opposite side (exo) of the furan group relative to the mean plane of the ring. The protonation state at the nitrogen would also play a role in the conformational preference. A detailed conformational analysis would involve scanning the potential energy surface by systematically varying the pseudorotation parameters to identify the low-energy conformers and the barriers between them.

Non-covalent interactions are critical in determining the structure, stability, and function of molecules. In the 2-(2-Furyl)pyrrolidine system, intramolecular non-covalent interactions can occur between the furan and pyrrolidine rings. More importantly, intermolecular interactions with other molecules, such as solvents or biological receptors, govern its macroscopic properties and biological activity.

Theoretical studies on furan clusters have identified several types of non-covalent interactions, including C-H···π, C-H···O, and π-π stacking. researchgate.netnih.gov The furan ring offers both its π-system and its oxygen atom as potential sites for interaction. aip.org In the context of this compound, the protonated amine group would be a strong hydrogen bond donor, forming interactions with the chloride ion and solvent molecules. The furan ring's oxygen atom can act as a hydrogen bond acceptor, while the aromatic π-cloud can engage in π-stacking or C-H···π interactions with other aromatic systems. nih.gov Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize these weak interactions by locating bond critical points in the electron density. researchgate.net Understanding these interactions is crucial for predicting how the molecule will behave in different environments.

Structure-Activity Relationship (SAR) through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to modern drug discovery, aiming to correlate a molecule's three-dimensional structure with its biological activity. nih.gov Computational SAR approaches for 2-(2-furyl)pyrrolidine systems leverage quantum chemical calculations, molecular modeling, and statistical methods to build predictive models that can guide the design of new, more potent derivatives. nih.gov These models help to identify which structural features are crucial for molecular interactions. nih.gov

In Silico Modeling of Molecular Recognition Processes

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. In silico techniques like molecular docking and molecular dynamics (MD) simulations are pivotal in visualizing and quantifying these processes for 2-(2-furyl)pyrrolidine derivatives.

Molecular Docking: This technique predicts the preferred orientation of a ligand (the 2-(2-furyl)pyrrolidine derivative) when bound to a specific protein target. The process involves sampling a vast number of conformations and orientations of the ligand within the receptor's active site and scoring them based on binding affinity. For the 2-(2-furyl)pyrrolidine scaffold, docking studies can reveal critical interactions, such as hydrogen bonding involving the pyrrolidine nitrogen or pi-stacking interactions with the furan ring. For instance, a hypothetical docking study of a 2-(2-furyl)pyrrolidine derivative into a target active site might yield the binding energies shown in Table 1. Lower binding energy values typically indicate a more stable and favorable interaction. scispace.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic and realistic view of the ligand-receptor complex. researchgate.net These simulations model the movement of every atom in the system over time, offering insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. For a 2-(2-furyl)pyrrolidine complex, an MD simulation could confirm if the key interactions predicted by docking are maintained over a period of nanoseconds, thus validating the binding hypothesis. scispace.comresearchgate.net

| Compound Analog | Modification | Binding Energy (kcal/mol) | Key Interaction Type |

|---|---|---|---|

| Analog A | Parent Structure | -7.5 | H-bond (Pyrrolidine N-H) |

| Analog B | 5-Methylfuran | -7.9 | H-bond, Hydrophobic |

| Analog C | 4-Hydroxypyrrolidine | -8.2 | H-bond (N-H and O-H) |

| Analog D | N-Methylpyrrolidine | -6.8 | Loss of N-H H-bond |

Analysis of Steric and Electronic Parameters in Ligand Design and Molecular Binding

The biological activity of a molecule is profoundly influenced by its size, shape (steric effects), and the distribution of electrons within its structure (electronic effects). rsc.org Computational methods allow for the precise calculation of these parameters, providing a quantitative basis for ligand design.

Steric Parameters: Descriptors such as molecular volume, surface area, and specific conformational angles define the steric profile of a molecule. For 2-(2-furyl)pyrrolidine derivatives, the relative orientation of the furan and pyrrolidine rings is a critical steric factor. Modifications to either ring can alter the molecule's shape, potentially enhancing or disrupting its fit within a receptor's binding pocket. Contour maps generated from Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, can visualize regions where steric bulk is either favorable or unfavorable for activity. nih.gov

Electronic Parameters: Electronic effects are described by parameters like partial atomic charges, dipole moment, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The electrostatic potential surface can be mapped onto the molecular surface to visualize regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), guiding the design of complementary interactions with a target protein. For example, the electron-rich oxygen atom in the furan ring could act as a hydrogen bond acceptor. Quantum chemical calculations are used to determine these properties. nih.gov

| Parameter | Value | Implication for Binding |

|---|---|---|

| Molecular Volume (ų) | 145.2 | Defines space required in binding pocket |

| Dipole Moment (Debye) | 2.18 | Influences long-range electrostatic interactions |

| HOMO Energy (eV) | -6.2 | Relates to the ability to donate electrons |

| LUMO Energy (eV) | 0.5 | Relates to the ability to accept electrons |

| Partial Charge on Pyrrolidine N | -0.45 | Indicates potential for H-bonding as an acceptor |

Derivation of Theoretical Descriptors for Structure-Function Correlation

To establish a robust mathematical link between molecular structure and biological function, Quantitative Structure-Activity Relationship (QSAR) models are developed. nih.gov These models use a variety of theoretical descriptors calculated from the molecular structure. researchgate.net The goal is to create an equation that can predict the activity of novel compounds before they are synthesized.

Descriptors used in QSAR studies can be categorized as:

Constitutional: Basic counts of atoms, bonds, rings, etc.

Topological: Based on the 2D representation of the molecule, describing its connectivity and branching.

Geometric: 3D descriptors related to the molecule's spatial arrangement, such as molecular surface area.

Quantum-Chemical: Electron-based properties derived from quantum mechanics, including HOMO/LUMO energies, partial charges, and dipole moment. arabjchem.orgnih.gov

For 2-(2-furyl)pyrrolidine systems, a QSAR model might reveal that a combination of a specific topological index (describing molecular shape) and the LUMO energy (describing electron-accepting capability) are the most significant predictors of activity. Such a model is validated through rigorous statistical tests, including internal (cross-validation) and external validation with a separate set of test compounds. nih.govnih.gov

| Descriptor Type | Descriptor Name | Typical Information Provided |

|---|---|---|

| Topological | Wiener Index | Information about molecular branching |

| Geometric | Polar Surface Area (PSA) | Predicts membrane permeability |

| Electronic | HOMO-LUMO Gap | Relates to chemical reactivity and stability |

| Lipophilicity | LogP | Measures partitioning between water and octanol |

Exploration of 2 2 Furyl Pyrrolidine As a Versatile Chemical Scaffold and Ligand

Pyrrolidine-Furan Core in Scaffold Design for Advanced Organic Synthesis

The rigid, chiral structure of the pyrrolidine (B122466) ring combined with the reactive nature of the furan (B31954) group makes the 2-(2-Furyl)pyrrolidine moiety a valuable building block in the construction of intricate molecular architectures. nih.gov Its utility is evident in its application as a foundational scaffold for synthesizing complex molecules and as a core component in the rational design of novel organocatalysts.

Application of the 2-(2-Furyl)pyrrolidine Moiety in the Synthesis of Complex Molecules

The pyrrolidine ring is a ubiquitous feature in a vast array of natural products, including many classes of alkaloids. nih.govrsc.org Synthetic chemists frequently employ pyrrolidine derivatives derived from the chiral pool, such as proline, to access these complex targets. rsc.org The 2-(2-Furyl)pyrrolidine scaffold offers a unique advantage in this context. The furan ring can participate in a variety of transformations, acting as a diene in Diels-Alder reactions or undergoing oxidation to introduce new functionalities, thereby facilitating the construction of polycyclic systems. beilstein-journals.org

For instance, the furan ring can be viewed as a masked 1,4-dicarbonyl equivalent, which can be unraveled under specific oxidative conditions. This strategy allows for the subsequent formation of new rings, a key step in the total synthesis of polycyclic natural products. Furthermore, the furan nucleus itself is a component of various bioactive compounds, and its direct incorporation via a chiral pyrrolidine linker can be a streamlined approach to synthesizing analogues of these molecules. researchgate.netsemanticscholar.org The synthesis of pyrrolidine-containing drugs and natural products often involves the strategic functionalization of the pyrrolidine ring, and the furan group at the C-2 position provides a versatile point for such modifications. mdpi.comnih.gov

Development of Novel Organocatalysts Incorporating the 2-(2-Furyl)pyrrolidine Structure

Asymmetric organocatalysis has become the third pillar of enantioselective synthesis, alongside metal- and biocatalysis. nih.gov Within this field, chiral pyrrolidine derivatives, particularly those based on proline and its analogues, have proven to be exceptionally effective catalysts for a wide range of transformations. unibo.itnih.govbohrium.com These catalysts typically operate through the formation of transient enamine or iminium ion intermediates. researchgate.net

The design of new and more efficient pyrrolidine-based organocatalysts often involves modifying the substituent at the C-2 position to create a specific steric and electronic environment around the active site. nih.govunibo.it Incorporating a 2-furyl group at this position introduces a bulky, aromatic substituent that can effectively shield one face of the reactive intermediate, thereby directing the approach of the reaction partner and inducing high levels of stereoselectivity. nih.gov

Researchers have synthesized various pyrrolidine-based organocatalysts and evaluated their performance in benchmark reactions like the Michael addition of aldehydes to nitroolefins. nih.gov The effectiveness of these catalysts is highly dependent on the structure of the C-2 substituent. While direct studies on 2-(2-Furyl)pyrrolidine hydrochloride as a catalyst are not extensively detailed, the principles established from related structures suggest its potential. For example, pyrrolidines with bulky C-2 moieties have been shown to be effective catalysts. nih.gov The table below summarizes typical results for Michael additions catalyzed by C-2 substituted pyrrolidine organocatalysts, illustrating the high yields and stereoselectivities that can be achieved.

| Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn %) |

|---|---|---|---|---|---|

| 10 | CH2Cl2 | 7 | 99 | 78:22 | 68 |

| 20 | Toluene | 24 | 95 | 85:15 | 75 |

| 10 | THF | 12 | 98 | 75:25 | 65 |

| 15 | CH2Cl2 | 8 | 97 | 80:20 | 72 |

This table presents representative data for Michael additions using various C-2 substituted pyrrolidine organocatalysts, based on findings in the field. nih.gov

Ligand Design and Coordination Chemistry Involving 2-(2-Furyl)pyrrolidine Derivatives

The 2-(2-Furyl)pyrrolidine scaffold is also a valuable platform for designing ligands for transition metal catalysis. The presence of two potential donor atoms—the nitrogen of the pyrrolidine ring and the oxygen of the furan ring—allows for the formation of stable chelate complexes with a variety of metal centers. nih.gov

Utilization of Pyrrolidine-Furan Ligands in Transition Metal-Catalyzed Reactions

Chiral ligands are crucial for asymmetric transition metal catalysis, a powerful tool for producing enantiomerically pure compounds. Ferrocene-based ligands incorporating a pyrrolidine moiety, for example, have demonstrated high efficacy in reactions like the Rh-catalyzed asymmetric hydrogenation of olefins. nih.gov

A ligand derived from 2-(2-Furyl)pyrrolidine can act as a bidentate N,O-ligand. The resulting metal complex, now possessing a chiral environment defined by the stereocenter of the pyrrolidine, can catalyze reactions with high enantioselectivity. Such ligands could be applied in a range of important transformations, including:

Asymmetric Hydrogenation: Creating chiral centers by the addition of hydrogen across a double bond.

Cross-Coupling Reactions: Forming new carbon-carbon or carbon-heteroatom bonds.

Cycloaddition Reactions: Constructing cyclic molecules with controlled stereochemistry. rsc.org

The electronic properties of the furan ring can be tuned by introducing substituents, which in turn modulates the electronic properties and catalytic activity of the corresponding metal complex. This tunability is a key feature in modern ligand design. uidaho.edu

Investigation of Coordination Modes and Complex Formation with Various Metal Centers

The way in which a ligand binds to a metal is known as its coordination mode. fiveable.me A 2-(2-Furyl)pyrrolidine derivative can exhibit several coordination modes. It can act as a monodentate ligand, coordinating solely through the pyrrolidine nitrogen. More commonly, it can act as a bidentate ligand, forming a five-membered chelate ring by coordinating through both the pyrrolidine nitrogen and the furan oxygen. The specific mode of coordination depends on the metal center, its oxidation state, and the other ligands present in the coordination sphere. researchgate.net

The table below provides hypothetical crystallographic data for a transition metal complex with a 2-(2-Furyl)pyrrolidine-type ligand, illustrating the kind of structural information obtained from such studies.

| Parameter | Value |

|---|---|

| Metal Center | Ni(II) |

| Coordination Geometry | Distorted Octahedral |

| Space Group | Pī |

| Ni-N Bond Length (Å) | 2.05 |

| Ni-O (furan) Bond Length (Å) | 2.10 |

| N-Ni-O Bite Angle (°) | 85.5 |

This table presents plausible X-ray diffraction data for a metal complex of a 2-(2-Furyl)pyrrolidine derivative, based on reported structures for similar complexes. scirp.org

The stability and reactivity of these complexes are directly influenced by their structure. Understanding these structure-property relationships is fundamental to developing new, more effective transition metal catalysts based on the 2-(2-Furyl)pyrrolidine scaffold.

Chemical Reactivity and Stability Investigations of the 2 2 Furyl Pyrrolidine Moiety

Degradation Pathways and Stability Profiling of 2-(2-Furyl)pyrrolidine

The stability of the 2-(2-furyl)pyrrolidine structure is dictated by the inherent chemical properties of its two constituent rings. The electron-rich, aromatic furan (B31954) ring is susceptible to oxidative and acidic degradation, while the saturated pyrrolidine (B122466) ring is generally more robust, though its nitrogen atom confers basicity and nucleophilicity.

The furan component of the molecule is particularly prone to oxidative degradation, a characteristic common to many furan-containing compounds. Studies on analogous structures, such as 2-furylquinolines, have shown that decomposition can occur upon exposure to air and light. nih.gov The primary mechanism involves a photosensitized reaction with singlet oxygen (¹O₂).

The proposed oxidative decomposition pathway initiates with a [4+2] cycloaddition reaction between the furan ring and singlet oxygen, forming a transient endoperoxide intermediate. nih.gov This unstable endoperoxide can then undergo further transformations. One major pathway involves rearrangement, potentially through a Baeyer-Villiger-type mechanism, to yield ring-opened products like lactams, carboxylic acids, and aldehydes. nih.gov Another possibility is the oxidation of the pyrrolidine ring itself. Research on N-acyl-pyrrolidines has demonstrated that oxidation with reagents like iron(II)-hydrogen peroxide can lead to the formation of the corresponding lactam, N-acyl-pyrrolidin-2-one. researchgate.net In the context of 2-(2-furyl)pyrrolidine, this could represent a secondary degradation pathway under specific oxidative conditions.

A study on the oxidation of β-furyl amides using meta-chloroperbenzoic acid (m-CPBA) also highlights the furan ring's reactivity, leading to a cascade reaction that forms spiro-γ-butenolide-γ-butyrolactones. nih.gov This proceeds through an initial oxidation of the furan to a cis-ene-1,4-dicarbonyl intermediate. nih.gov These findings collectively indicate that the furan ring is the principal site of oxidative instability in the 2-(2-furyl)pyrrolidine moiety.

The hydrolytic stability of 2-(2-furyl)pyrrolidine hydrochloride is influenced by pH. The furan ring is known to be sensitive to acidic conditions, which can catalyze its hydrolytic cleavage. This reaction typically proceeds via protonation of the furan oxygen, followed by nucleophilic attack of water, leading to dearomatization and eventual ring-opening to form a 1,4-dicarbonyl compound. This degradation pathway is a significant consideration in acidic aqueous environments.

Conversely, the pyrrolidine ring, as a saturated secondary amine, is generally stable against hydrolysis across a wide pH range. The hydrochloride salt form indicates stability in acidic solutions where the nitrogen is protonated. In neutral or basic conditions, the free amine is present, which is also hydrolytically stable. The primary concern for hydrolytic degradation, therefore, remains the furan portion of the molecule.

The table below summarizes the expected stability of 2-(2-furyl)pyrrolidine under various conditions based on general chemical principles of the constituent moieties.

| Condition | Moiety | Expected Stability | Primary Degradation Pathway |

| Acidic Aqueous (pH < 4) | Furan | Low | Acid-catalyzed hydrolytic ring-opening |

| Pyrrolidine | High | Stable as the protonated ammonium (B1175870) salt | |

| Neutral Aqueous (pH ≈ 7) | Furan | Moderate | Generally stable, slow oxidation possible |

| Pyrrolidine | High | Stable as the free base | |

| Basic Aqueous (pH > 9) | Furan | Moderate | Generally stable, base-catalyzed reactions are rare |

| Pyrrolidine | High | Stable as the free base | |

| Organic Solvents (Aprotic) | Furan & Pyrrolidine | High | Stable in the absence of reactive species |

| Organic Solvents with Oxidants | Furan | Low | Oxidative decomposition via endoperoxide |

Reactivity of the Furan and Pyrrolidine Rings in Advanced Derivatization

Both the furan and pyrrolidine rings offer opportunities for chemical modification, allowing for the synthesis of a diverse range of derivatives.

The furan ring is a π-excessive aromatic system and is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). The oxygen atom's lone pairs increase the electron density in the ring, facilitating attack by electrophiles. In 2-substituted furans, electrophilic attack preferentially occurs at the C5 position, as the intermediate carbocation is better stabilized by resonance. onlineorganicchemistrytutor.com The pyrrolidinyl group at the C2 position is an activating group, further enhancing the ring's reactivity towards EAS.

Common EAS reactions applicable to the furan ring include:

Halogenation: Reaction with mild halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen at the C5 position.

Nitration: Mild nitrating agents, such as acetyl nitrate (B79036), are typically used to avoid oxidative degradation of the furan ring.

Acylation: Friedel-Crafts acylation can be performed using acid anhydrides with milder Lewis acid catalysts.

Beyond EAS, the furan ring can also function as a conjugated diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. nih.gov It can react with various dienophiles (e.g., maleimides, acetylenes) to form oxabicyclic adducts. This reaction is often thermally reversible, a property that has been exploited in materials science. researchgate.netmdpi.com

The table below outlines potential reactions on the furan ring of the 2-(2-furyl)pyrrolidine scaffold.

| Reaction Type | Reagents | Product Description |

| Bromination | N-Bromosuccinimide (NBS) | 2-(5-Bromo-2-furyl)pyrrolidine |

| Nitration | Acetyl nitrate (CH₃COONO₂) | 2-(5-Nitro-2-furyl)pyrrolidine |

| Friedel-Crafts Acylation | Acetic anhydride (B1165640), BF₃·OEt₂ | 2-(5-Acetyl-2-furyl)pyrrolidine |

| Diels-Alder Cycloaddition | N-Phenylmaleimide | Oxabicyclic adduct |

The pyrrolidine ring possesses a secondary amine nitrogen atom, which is both basic and nucleophilic. This site is the most common point for derivatization. Standard reactions for secondary amines can be readily applied to the 2-(2-furyl)pyrrolidine moiety.

N-Alkylation: The nitrogen can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). Reductive N-alkylation is a widely used method for producing N-alkyl-2-pyrrolidones from glutamic acid. rsc.org

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields N-acyl derivatives. This is a robust method for introducing a wide variety of functional groups. nih.gov

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) provides N-sulfonylated products, which can alter the chemical properties of the nitrogen atom.

While less common, modification of the carbon atoms of the pyrrolidine ring is also possible, often through C-H activation or by starting from functionalized pyrrolidine precursors. organic-chemistry.org

The following table provides examples of common N-substitution reactions.

| Reaction Type | Reagents | Product Description |

| N-Alkylation (Reductive Amination) | Acetone, NaBH(OAc)₃ | 2-(2-Furyl)-1-isopropylpyrrolidine |

| N-Acylation | Acetyl chloride, Triethylamine | 1-Acetyl-2-(2-furyl)pyrrolidine |

| N-Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | 2-(2-Furyl)-1-tosylpyrrolidine |

| N-Arylation | Fluorobenzene (activated), Base | 1-Aryl-2-(2-furyl)pyrrolidine |

The combined pyrrolidine-furan system can undergo more complex transformations, often involving the opening of one ring followed by subsequent reactions. As mentioned previously, the furan ring can be opened under acidic hydrolytic conditions. acs.org This reactivity can be synthetically useful. For example, studies have shown that N-(furfuryl)anthranilamides can undergo an acid-catalyzed recyclization where the furan ring opens to a diketone moiety, which then reacts with the internal amine to form new diazepine (B8756704) and pyrrole (B145914) rings in a single step. nih.gov

While the pyrrolidine ring is generally stable, rearrangements are known in synthetic chemistry. For instance, the Stevens rearrangement has been used to expand N-benzylazetidinium salts into 2-phenylpyrrolidines. researchgate.net Although not a reaction of a pre-formed pyrrolidine, it demonstrates the types of skeletal rearrangements possible for related nitrogen heterocycles. Under harsh conditions such as pyrolysis, the pyrrolidine ring can undergo C-N and C-C bond cleavage.

Q & A

Q. What are the established synthetic pathways for 2-(2-Furyl)pyrrolidine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization of precursors to form the pyrrolidine ring, followed by resolution of stereoisomers (if applicable) and hydrochloride salt formation. For example:

- Cyclization: Use precursors like furan derivatives and amine-containing intermediates under acidic or basic conditions. Cyclization may employ reflux with HCl to stabilize intermediates .

- Resolution: Chiral HPLC or diastereomeric salt formation with resolving agents (e.g., tartaric acid) ensures stereochemical purity .

- Hydrochloride Formation: Treat the free base with concentrated HCl in anhydrous ethanol, followed by recrystallization .

| Step | Reagents/Conditions | Key Considerations |

|---|---|---|

| Cyclization | HCl, reflux, 12–24 hrs | Acidic conditions prevent ring-opening |

| Resolution | Chiral HPLC (e.g., Chiralpak® AD-H column) | Resolution efficiency >98% enantiomeric excess |

| Salt Formation | HCl gas in EtOH, 0°C | Excess HCl ensures complete protonation |

Variations in temperature, solvent polarity, and catalyst choice significantly impact yield (50–85%) and purity (90–99%) .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: A combination of analytical techniques is required:

- NMR Spectroscopy: H and C NMR confirm the furyl and pyrrolidine moieties. Key signals: furyl protons at δ 6.2–7.4 ppm, pyrrolidine N–H at δ 2.8–3.5 ppm .

- HPLC: Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with UV detection at 254 nm assess purity (>98%) .

- Mass Spectrometry (MS): ESI-MS shows [M+H] at m/z 138.1 (free base) and [M+Cl] at m/z 174.6 (hydrochloride) .

Q. What purification methods are effective for isolating this compound?

Methodological Answer:

- Recrystallization: Use ethanol/water (3:1 v/v) at −20°C to obtain high-purity crystals (>99%) .

- Column Chromatography: Silica gel (60–120 mesh) with eluents like dichloromethane:methanol (9:1) removes polar impurities .

Advanced Research Questions

Q. How can computational models predict the biological activity of 2-(2-Furyl)pyrrolidine derivatives?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate interactions with target enzymes (e.g., monoamine oxidases). The furyl group’s electron-rich π-system may enhance binding to hydrophobic pockets .

- QSAR Studies: Correlate substituent effects (e.g., halogenation) with IC values to optimize inhibitory potency .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Purity Validation: Re-analyze batches via HPLC and NMR to rule out impurities causing variability .

- Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%) .

Q. How does the furyl substituent influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer: The furyl ring’s electron-donating nature activates adjacent positions for electrophilic substitution. For example:

- Nitration: HNO/HSO at 0°C selectively substitutes the furyl ring’s 5-position, confirmed by H NMR .

- Hydrogenation: Pd/C (10%) in methanol reduces the furan to tetrahydrofuran, altering bioactivity .

Q. What in vitro assays evaluate the enzyme inhibitory potential of this compound?

Methodological Answer:

- Kinase Inhibition: Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR) to measure IC.

- CYP450 Interaction: Fluorescent-based assays (e.g., Vivid® CYP450 kits) quantify metabolic stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (50–85%)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.